1-(Oxazolo(4,5-b)pyridin-2-yl)-1-oxo-pentane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Oxazolo(4,5-b)pyridin-2-yl)-1-oxo-pentane is a chemical compound that belongs to the class of oxazolo-pyridines. These compounds are known for their diverse biological activities and potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. The unique structure of this compound makes it an interesting subject for scientific research and industrial applications.
Preparation Methods
The synthesis of 1-(Oxazolo(4,5-b)pyridin-2-yl)-1-oxo-pentane typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route includes the cyclization of a pyridine derivative with an oxazole moiety. The reaction conditions often require the use of catalysts and solvents to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the compound.
Chemical Reactions Analysis
1-(Oxazolo(4,5-b)pyridin-2-yl)-1-oxo-pentane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolo-pyridine derivatives with additional oxygen-containing functional groups.
Scientific Research Applications
1-(Oxazolo(4,5-b)pyridin-2-yl)-1-oxo-pentane has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases and conditions.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(Oxazolo(4,5-b)pyridin-2-yl)-1-oxo-pentane involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease processes, thereby exerting therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
1-(Oxazolo(4,5-b)pyridin-2-yl)-1-oxo-pentane can be compared with other similar compounds, such as:
1-(Oxazolo(4,5-b)pyridin-2-yl)pyrrolidin-3-amine hydrochloride: This compound has a similar oxazolo-pyridine structure but with different functional groups, leading to distinct biological activities.
1-(Oxazolo(4,5-b)pyridin-2-yl)-6-phenylhexan-1-one: Another related compound with a phenyl group, which may confer different chemical and biological properties.
1-(5-Methyl(1,3)oxazolo(4,5-b)pyridin-2-yl)piperidine-4-carboxylic acid: This compound has a piperidine ring and carboxylic acid group, making it unique in its reactivity and applications.
The uniqueness of this compound lies in its specific structure and the resulting chemical and biological properties, which make it a valuable compound for various research and industrial applications.
Properties
CAS No. |
288862-78-2 |
---|---|
Molecular Formula |
C11H12N2O2 |
Molecular Weight |
204.22 g/mol |
IUPAC Name |
1-([1,3]oxazolo[4,5-b]pyridin-2-yl)pentan-1-one |
InChI |
InChI=1S/C11H12N2O2/c1-2-3-5-8(14)11-13-10-9(15-11)6-4-7-12-10/h4,6-7H,2-3,5H2,1H3 |
InChI Key |
FBFLUTUPSIYUIG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=O)C1=NC2=C(O1)C=CC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.